1-Propanol, 3-(triethylsilyl)- 1-Propanol, 3-(triethylsilyl)-
Brand Name: Vulcanchem
CAS No.: 2290-36-0
VCID: VC17994083
InChI: InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3
SMILES:
Molecular Formula: C9H22OSi
Molecular Weight: 174.36 g/mol

1-Propanol, 3-(triethylsilyl)-

CAS No.: 2290-36-0

Cat. No.: VC17994083

Molecular Formula: C9H22OSi

Molecular Weight: 174.36 g/mol

* For research use only. Not for human or veterinary use.

1-Propanol, 3-(triethylsilyl)- - 2290-36-0

Specification

CAS No. 2290-36-0
Molecular Formula C9H22OSi
Molecular Weight 174.36 g/mol
IUPAC Name 3-triethylsilylpropan-1-ol
Standard InChI InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3
Standard InChI Key MXOBSCBSDTUTGD-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)CCCO

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

1-Propanol, 3-(triethylsilyl)- has the molecular formula C₉H₂₂OSi and a molar mass of 174.36 g/mol. Systematic names include:

  • 3-(Triethylsilyl)propan-1-ol

  • 3-Triethylsilyl-1-propanol

The compound’s structure features a hydroxyl group at the terminal carbon and a triethylsilyl (-SiEt₃) group at the third carbon, conferring both hydrophilicity and lipophilicity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.58 (q, 6H, Si-CH₂), 1.22 (t, 9H, Si-CH₂-CH₃), 1.65 (m, 2H, CH₂), 3.63 (t, 2H, CH₂-OH) .

  • ¹³C NMR: δ 4.1 (Si-CH₂), 7.8 (Si-CH₂-CH₃), 23.5 (CH₂), 62.1 (CH₂-OH) .

Physical and Chemical Properties

Thermodynamic and Physical Parameters

PropertyValueConditions
Density0.832 g/mL25°C
Boiling Point111–112°C15 mmHg
Refractive Index1.43220°C
SolubilityInsoluble in water; miscible with organic solvents

The compound’s low water solubility and high volatility make it suitable for reactions in anhydrous environments .

Reactivity and Stability

  • Hydrolytic Stability: Resists hydrolysis under neutral conditions but decomposes in acidic or basic media, releasing triethylsilanol.

  • Flammability: Classified as a Category 3 flammable liquid (DOT) with a flash point of 38°C .

  • Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides, nitrates) .

Synthesis and Manufacturing

Grignard Addition-Electrophilic Trapping

A one-pot method involves:

  • Grignard Formation: Reaction of propargyl alcohol with triethylchlorosilane in THF.

  • Quenching: Addition of electrophiles (e.g., aldehydes) to the intermediate dianion .

\text{HC≡C-CH₂OH + Et₃SiCl → Et₃Si-C≡C-CH₂OH} \quad \text{(Yield: 78%)}[3]

Hydrosilylation of Allylic Alcohols

Catalytic hydrosilylation using Karstedt’s catalyst (Pt₂(dvs)₃):

\text{CH₂=CH-CH₂OH + Et₃SiH → Et₃Si-CH₂-CH₂-CH₂OH} \quad \text{(Selectivity: >90% Z-isomer)}[3]

Industrial-Scale Production

  • Purity Control: Distillation under reduced pressure (bp 110–112°C/15 mmHg) achieves >95% purity.

  • Byproduct Management: Triethylsilane (Et₃SiH) is recycled via vacuum stripping .

Applications in Organic Synthesis

Protective Group Strategies

The triethylsilyl (TES) group protects alcohols during multi-step syntheses. Comparative stability against trimethylsilyl (TMS) groups:

Protective GroupRelative Stability (pH 7)Deprotection Conditions
TES10× TMSHF·Py, TBAF
TMSMild aqueous acid

TES-protected intermediates enable selective functionalization in prostaglandin and steroid syntheses .

Cross-Coupling Reactions

1-Propanol, 3-(triethylsilyl)- serves as a linchpin in Stille and Suzuki couplings. For example:

\text{TES-O-(CH₂)₃-X + Ar-B(OH)₂ → Ar-(CH₂)₃-OH} \quad \text{(X = Br, I; Yield: 65–82%)}[3]

Comparative Analysis with Analogous Silanols

CompoundMolecular FormulaBoiling Point (°C)Key Application
3-(Trimethylsilyl)-1-propanolC₆H₁₆OSi98–100 (15 mmHg)Hydrophobic coatings
TriethylsilanolC₆H₁₆OSi134–136Silicone crosslinkers
1-Propanol, 3-(triethylsilyl)-C₉H₂₂OSi111–112 (15 mmHg)Protective group chemistry

The triethylsilyl group’s larger steric profile enhances stability compared to trimethylsilyl derivatives.

Environmental and Regulatory Considerations

Regulatory Status

  • REACH: Registered under EC 1907/2006.

  • TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

Future Research Directions

  • Catalytic Asymmetric Silylation: Developing chiral catalysts for enantioselective silylation.

  • Green Synthesis: Solvent-free hydrosilylation using microwave irradiation.

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